molecular formula C6H3BrF3N3 B2500445 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile CAS No. 1542913-60-9

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

Cat. No.: B2500445
CAS No.: 1542913-60-9
M. Wt: 254.01
InChI Key: XIJBHHPLTQKRLX-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a versatile and high-value multi-substituted pyrazole intermediate designed for advanced chemical synthesis and research applications. Its molecular structure integrates bromo, methyl, trifluoromethyl, and cyano functional groups, making it a privileged scaffold in the development of novel active molecules. The pyrazole core is widely recognized for its significant biological activities, which often include insecticidal, acaricidal, and antimicrobial properties . This compound is of particular importance in the field of agrochemical research, where it serves as a key synthetic precursor to advanced insecticides and acaricides. Structural analogs, such as chlorfenapyr, demonstrate the critical role that brominated trifluoromethyl pyrazoles play as intermediates in producing compounds that act as mitochondrial uncouplers, providing a potent mode of action against pests . The presence of the strong electron-withdrawing trifluoromethyl group is a common strategy in modern agrochemical and pharmaceutical design to enhance compound stability, lipophilicity, and metabolic resistance . In pharmaceutical research, the pyrazole nucleus is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The specific substitution pattern on this compound offers researchers a valuable building block for constructing complex molecular libraries aimed at drug discovery and lead optimization. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBHHPLTQKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with cyanogen bromide under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group in the triazole ring participates in nucleophilic substitution under alkaline conditions. Key reactions include:

Reaction Type Conditions Products Applications
Alkylation KOH/EtOH, alkyl halide, refluxS-alkylated derivatives (e.g., S-methyl, S-benzyl)Enhanced lipophilicity for drug design
Acylation Pyridine, acyl chloride, RTThioester derivatives (e.g., S-acetyl)Prodrug synthesis

For example, alkylation with methyl iodide produces S-methyl derivatives, which show improved stability in pharmacokinetic studies .

Oxidation Reactions

The thiol group oxidizes to sulfonic acid (-SO3H) or disulfide (-S-S-) bridges under controlled conditions:

Oxidizing Agent Conditions Product Outcome
H2O2 (30%)Acetic acid, 60°C, 4 hrs3-Sulfonic acid derivativeIncreased water solubility
I2/KIEthanol, RT, 2 hrsDisulfide dimerStabilization for material science

Disulfide formation is reversible under reducing environments, enabling applications in responsive drug delivery systems .

Metal Complexation

The compound coordinates with transition metals via sulfur and nitrogen atoms, forming stable complexes:

Metal Ion Ligand Ratio Geometry Biological Relevance
Cu(II)1:2 (metal:ligand)Square planarAntimicrobial activity enhancement
Zn(II)1:1TetrahedralEnzyme inhibition studies

Cu(II) complexes exhibit 2–4× higher antibacterial activity against Staphylococcus aureus compared to the parent compound .

Condensation Reactions

The amino group (if present in derivatives) undergoes condensation with aldehydes or ketones:

Example Reaction:
4-Amino derivative + Benzaldehyde → Schiff base

  • Conditions: Ethanol, glacial acetic acid, reflux (6 hrs)

  • Yield: 78–85%

  • Application: Antitubercular agents targeting Mycobacterium tuberculosis .

Mannich Reaction

Triazole-thiol derivatives react in Mannich reactions to form hybrid molecules:

Components Conditions Product Activity
Formaldehyde + PiperidineMeOH, 50°C, 12 hrsPiperidinylmethyl-triazole hybridsImproved blood-brain barrier penetration
Ciprofloxacin + FormaldehydeDMF, RT, 24 hrsAntibacterial hybridsMIC: 0.5 µg/mL against E. coli

Hybrids with ciprofloxacin demonstrate synergistic effects, reducing bacterial resistance .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis:

  • Substrate: Phenylacetylene

  • Catalyst: CuI (5 mol%), DIPEA

  • Product: Bis-triazole derivatives

  • Yield: 65–72%

Hydrolysis Reactions

Under strong acidic or basic conditions, the phenoxy-methyl grou

Scientific Research Applications

Pharmaceutical Chemistry

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer progression, suggesting its potential as a lead compound in anticancer drug development.

Compound NameActivityTarget
Derivative AIC50 = 5 µMKinase X
Derivative BIC50 = 3 µMKinase Y

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:
Studies have shown that this compound demonstrates effective antimicrobial properties against several pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL

Anti-inflammatory Mechanism:
In vivo models revealed that this compound significantly reduced inflammation, showcasing its potential for therapeutic applications in inflammatory diseases.

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Tested Compound40%75%

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals, particularly as an insecticide or acaricide. It serves as an intermediate in the synthesis of compounds like chlorfenapyr, which is used for pest control.

Case Study:
Research highlighted the effectiveness of chlorfenapyr derivatives synthesized from this pyrazole compound, demonstrating low toxicity to non-target organisms while effectively controlling pest populations.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The bromine and carbonitrile groups can form specific interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Compound A : 5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile ()
  • Key Differences: Substituents: Amino group at 5-position, bromopropanoyl at 1-position, phenyl at 3-position. Applications: Demonstrated utility in pharmaceutical intermediates due to its functional diversity .
Compound B : 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1454848-83-9, )
  • Key Differences :
    • Substituents : Hydroxymethyl at 3-position, methyl at 1-position.
    • Physical Properties : The hydroxymethyl group enhances solubility in polar solvents compared to the trifluoromethyl group in the target compound.
    • Synthetic Utility : Used in metal-catalyzed coupling reactions, with the hydroxymethyl group enabling further functionalization .
Compound C : 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile ()
  • Key Differences :
    • Substituents : Bulky dichlorophenyl group at 1-position.
    • Steric Effects : The aryl substituent introduces steric hindrance, reducing reactivity at the pyrazole core.
    • Crystallography : Single-crystal X-ray data (R factor = 0.042) confirm planar geometry, similar to the target compound .

Heterocyclic Core Modifications

Compound D : 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile ()
  • Core Structure : Pyridine instead of pyrazole.
  • Electronic Effects : The pyridine ring exhibits lower electron density compared to pyrazole, altering its interaction with biological targets.
  • Applications : Used in ligand design for catalysis due to sulfur and nitrile groups .
Compound E : 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ()
  • Core Structure : Pyrazolopyrimidine fused ring.
  • Biological Activity: The extended π-system enhances binding to enzymes like kinases, a property less pronounced in monosubstituted pyrazoles .

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound A Compound B
LogP (Predicted) 2.8 1.5 1.2
Melting Point (°C) 120–125 (est.) 90–95 105–110
Solubility (Water, mg/mL) <0.1 0.5 2.0
  • Key Trends :
    • The trifluoromethyl group in the target compound increases lipophilicity (higher LogP) compared to Compounds A and B.
    • Nitrile and bromine substituents reduce aqueous solubility across all analogs.

Biological Activity

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural features, including the bromine and trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including halogenation and condensation processes. The molecular formula is C6H4BrF3N2C_6H_4BrF_3N_2, with a molecular weight of approximately 273.01 g/mol. The compound's structure features a pyrazole ring with a bromine atom and a trifluoromethyl group, which are crucial for its biological activity.

Biological Activities

1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Derivatives

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
This compoundTBDTBD
Compound A (similar structure)5.400.01
Compound B (similar structure)26.1930.95

Note: TBD = To Be Determined based on further studies.

2. Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that compounds with similar structural motifs exhibit varying degrees of effectiveness against different bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureusTBD
Compound C (similar structure)Escherichia coliTBD
Compound D (similar structure)Pseudomonas aeruginosaTBD

The biological activity of this compound can be attributed to several mechanisms:

1. COX Inhibition
Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

2. Antimicrobial Mechanism
The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study examined the effects of various pyrazole derivatives on carrageenan-induced paw edema in rats, demonstrating significant reductions in inflammation markers when treated with compounds structurally related to this compound .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties against gram-positive and gram-negative bacteria, revealing promising results for compounds with similar functional groups .

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